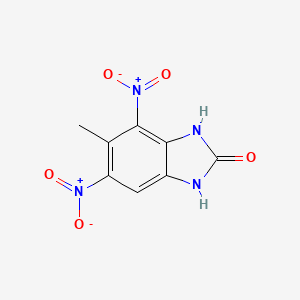
5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C8H6N4O5 It is a derivative of benzimidazole, characterized by the presence of methyl and nitro groups at specific positions on the benzimidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one. The nitration process can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
Industry: Utilized in the development of high-energy materials and explosives due to its nitro groups.
作用機序
The mechanism of action of 5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-Benzimidazolinone: Lacks the nitro and methyl groups, making it less reactive.
4,6-Dinitro-1,1,3,3,5-pentamethylindane: Contains multiple methyl groups and nitro groups, but differs in the core structure.
2-Methyl-4,6-dinitrophenol: Similar nitro and methyl substitution pattern but on a phenol ring.
Uniqueness
5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
61587-94-8 |
|---|---|
分子式 |
C8H6N4O5 |
分子量 |
238.16 g/mol |
IUPAC名 |
5-methyl-4,6-dinitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H6N4O5/c1-3-5(11(14)15)2-4-6(7(3)12(16)17)10-8(13)9-4/h2H,1H3,(H2,9,10,13) |
InChIキー |
OAMVEKCECPTGTH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


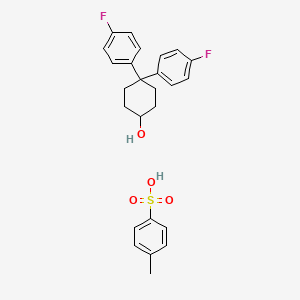

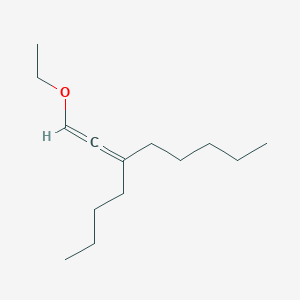
![(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B14592727.png)
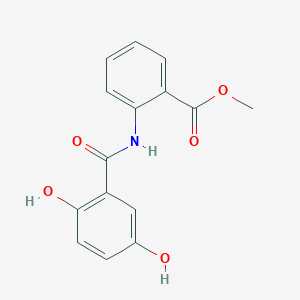

![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
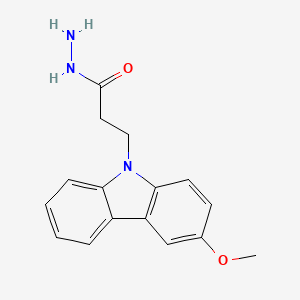
![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)
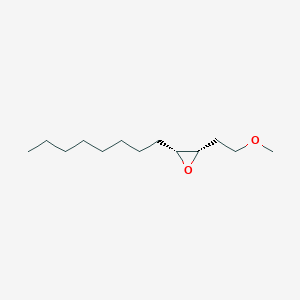
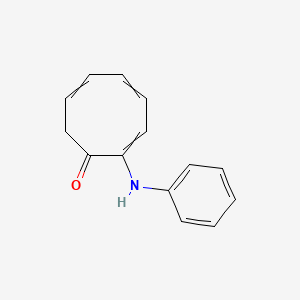
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)

